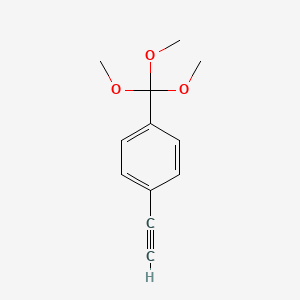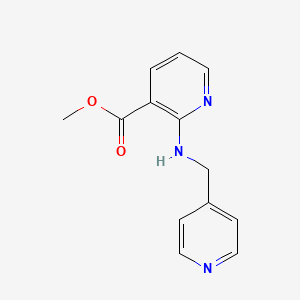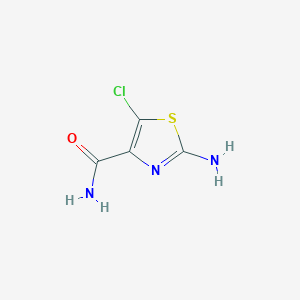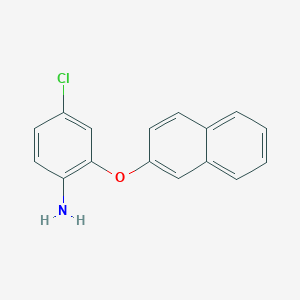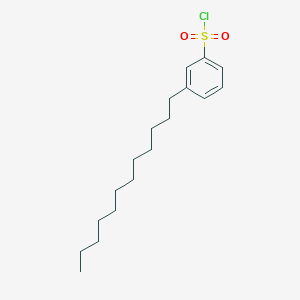
N-Boc-3-(2-pyridyl)-2-propyn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-3-(2-pyridyl)-2-propyn-1-amine is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a pyridine ring, a propynyl group, and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-(2-pyridyl)-2-propyn-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-pyridinecarboxaldehyde.
Formation of Propargylamine: The aldehyde is reacted with propargylamine under basic conditions to form the corresponding imine.
Reduction: The imine is then reduced using a suitable reducing agent such as sodium borohydride to yield the propargylamine derivative.
Protection: The amine group is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-3-(2-pyridyl)-2-propyn-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The propynyl group can be oxidized or reduced under appropriate conditions.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent.
Major Products
Substitution Products: Halogenated pyridine derivatives.
Oxidation Products: Carboxylic acids or alcohols.
Reduction Products: Alkanes or alkenes.
Deprotected Amine: 3-(2-pyridyl)-2-propyn-1-amine.
Applications De Recherche Scientifique
N-Boc-3-(2-pyridyl)-2-propyn-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is explored for its potential in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-Boc-3-(2-pyridyl)-2-propyn-1-amine involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the propynyl group can form covalent bonds with nucleophilic sites on proteins. The Boc group provides steric protection, allowing selective reactions at other sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-3-(2-pyridyl)-L-alanine: Another pyridine derivative with an alanine backbone.
N-Boc-3-(2-pyridyl)-2-propyn-1-ol: Similar structure but with a hydroxyl group instead of an amine.
Uniqueness
N-Boc-3-(2-pyridyl)-2-propyn-1-amine is unique due to its combination of a pyridine ring, a propynyl group, and a Boc-protected amine. This combination provides a versatile scaffold for further chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C13H16N2O2 |
|---|---|
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
tert-butyl N-(3-pyridin-2-ylprop-2-ynyl)carbamate |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-10-6-8-11-7-4-5-9-14-11/h4-5,7,9H,10H2,1-3H3,(H,15,16) |
Clé InChI |
GLTPIAZMDCUDHC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC#CC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


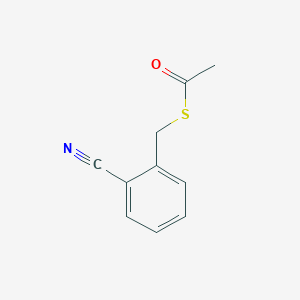

![7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one](/img/structure/B11925450.png)




